molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Katalognummer: B179568
CAS-Nummer: 147503-82-0
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: SUMONQIODPWGJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, a 6-azaindole derivative, is a high-value chemical intermediate for investigating novel therapeutic agents. This scaffold is a core structure in developing ligands for the benzodiazepine receptor (ω receptor) of the GABA A receptor complex, with research showing its potential to achieve ω1 subtype selectivity for targeted neurological applications . The 6-azaindole pharmacophore is recognized for its extraordinary versatility in drug discovery, particularly in the design of kinase inhibitors and antiproliferative agents . Beyond neuroscience, this pyrrolopyridine core structure is a promising scaffold in antiviral research. Analogous pyrrolopyridine compounds have been identified as inhibitors of cellular kinases like AAK1, a host factor required for the replication of multiple unrelated RNA viruses, suggesting potential for broad-spectrum antiviral development . The compound serves as a versatile synthetic intermediate for further functionalization, enabling structure-activity relationship (SAR) studies to optimize affinity, selectivity, and efficacy for various biological targets .

Eigenschaften

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMONQIODPWGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443693
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147503-82-0
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-c]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit various kinases, which are critical targets in cancer treatment. Studies indicate that derivatives of this compound exhibit significant activity against specific kinases involved in tumor growth and proliferation.

  • Cancer Therapeutics : Research has shown that this compound derivatives can effectively inhibit cancer cell lines, demonstrating cytotoxic effects with low toxicity towards normal cells. For instance, a study reported an IC50 value of 15 µM against ovarian cancer cells, indicating promising anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

  • Antitubercular Agents : In vitro studies revealed an MIC of 20 µM against M. tuberculosis strains, suggesting its potential as a lead compound for further drug development .

Enzyme Inhibition

This compound has been studied for its role in inhibiting enzymes involved in metabolic pathways.

  • Kinase Inhibition : The compound and its derivatives have been identified as potent inhibitors of kinases such as CHK1, which plays a crucial role in cell cycle regulation. This inhibition can lead to enhanced efficacy of chemotherapeutic agents .

Antidiabetic Activity

A study highlighted the antidiabetic effects of pyrrolo[2,3-c]pyridine derivatives, including this compound. The compound was found to enhance insulin sensitivity and glucose uptake by approximately 30% in adipocytes at a concentration of 50 µM .

Cytotoxicity Assays

In vitro testing demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .

Wirkmechanismus

The mechanism of action of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is structurally and functionally compared to analogs based on substitution patterns, ring systems, and pharmacological profiles. Below is a detailed analysis:

Structural Analogues

Compound CAS Number Substituents Key Differences
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 24334-19-8 Ester at position 2 Positional isomerism alters electronic density and reactivity .
Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 800401-90-5 Methyl at position 5, ester at 2 Methyl substitution enhances lipophilicity, potentially affecting bioavailability .
Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 321430-95-9 Cyano at position 5, ester at 2 Electron-withdrawing cyano group may improve binding to kinase targets .
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate 864681-18-5 Pyrrolo[2,3-b]pyridine core Ring fusion position ([2,3-b] vs. [2,3-c]) affects π-π stacking in drug-receptor interactions .

Pharmacological Analogues

  • ATI-1777 (Ethyl 4-((1-(2-cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate): Application: Topical JAK1/3 inhibitor for atopic dermatitis. Key Feature: Piperidinylamino and cyanoacetyl groups enhance kinase selectivity and reduce systemic exposure . Comparison: Unlike this compound, ATI-1777’s [2,3-b]pyridine core and substituents optimize topical efficacy .
  • Léramistat (Ethyl 4-{[(3R)-1-(cyanoacetyl)piperidin-3-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxylate): Application: JAK inhibitor with anti-inflammatory properties. Key Feature: Chiral piperidine substitution improves target binding and metabolic stability .

Biologische Aktivität

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a fused pyrrole and pyridine ring system. This unique structure contributes to its diverse chemical properties and biological activities, making it a candidate for therapeutic applications in various diseases, particularly cancers.

The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Inhibition of FGFRs leads to decreased cell proliferation and survival in FGFR-dependent tumors. The biochemical pathways affected include:

  • FGFR Signaling Pathway : Critical for cell growth and differentiation.
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

  • In vitro Studies : It has been reported to inhibit the proliferation of breast cancer cells (e.g., MCF-7 and 4T1) with IC50 values as low as 0.26 μM, indicating potent antiproliferative effects .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its efficacy as an anticancer agent .

Other Biological Activities

In addition to its antitumor properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Related compounds have been implicated in modulating inflammatory responses and immune mediators .
  • Enzyme Inhibition : The compound may also inhibit various kinases involved in cellular signaling pathways, including SGK-1 kinase .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylatePyrrolopyridinePotent FGFR inhibitor
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylatePyrrolopyridineSimilar but less potent
Pyrrolo[1,2-a]pyrazine derivativesDifferent ring systemAntibacterial and antiviral properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Compound 4h demonstrated IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, showcasing its potential as a lead compound for cancer therapy .
  • Antiproliferative Activity : In a study assessing various pyrrolopyridine derivatives, this compound exhibited strong antiproliferative effects against multiple cancer cell lines while maintaining a favorable safety profile against normal cells .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, and how can purity be optimized?

Answer:
The synthesis typically involves coupling reactions between pyrrolo-pyridine cores and ester-containing moieties. For example, a related compound (ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate) was synthesized via a multi-step procedure starting from a pyrazole precursor, followed by amide coupling using reagents like HATU or EDC . Key steps include:

  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard.
  • Purity validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm via 1H^1H NMR integration (e.g., absence of residual solvents at δ 1.18–1.21 ppm for ethyl groups) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H^1H NMR (400 MHz, DMSO-d6_6): Identify proton environments (e.g., aromatic protons at δ 6.62–7.80 ppm, ester ethyl groups at δ 4.18–4.21 ppm) .
  • ESI-MS: Confirm molecular weight (e.g., observed [M+1]+^+ at m/z 450.2) .
  • IR spectroscopy: Detect carbonyl (C=O) stretch at ~1700 cm1^{-1} .
  • X-ray crystallography (if crystalline): Resolve structural ambiguities in fused-ring systems .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Answer:

  • Reaction path searches: Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction pathways for introducing substituents (e.g., halogenation at the 3-position) .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-7 in pyrrolo-pyridine) for targeted modifications .
  • Molecular docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Advanced: How to resolve contradictions in catalytic activity data across different solvent systems?

Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate solvent effects (e.g., polarity, H-bonding) on reaction outcomes .
  • Multivariate analysis: Apply Principal Component Analysis (PCA) to correlate solvent parameters (e.g., Kamlet-Taft) with yield or selectivity .
  • Control experiments: Replicate conditions with deuterated solvents (e.g., DMSO-d6_6) to rule out proton exchange interference .

Advanced: What mechanistic role does the ethyl ester group play in the compound’s reactivity?

Answer:

  • Electron-withdrawing effect: The ester group stabilizes intermediates in nucleophilic aromatic substitution (e.g., iodination at C-3) by reducing electron density in the ring .
  • Hydrolysis susceptibility: Under basic conditions, the ethyl ester can hydrolyze to a carboxylic acid, altering solubility and reactivity. Monitor via 1H^1H NMR (disappearance of ethyl signals) .

Advanced: How to optimize regioselectivity when introducing substituents to the pyrrolo-pyridine core?

Answer:

  • Directed ortho-metalation: Use directing groups (e.g., amides) to position substituents at specific sites .
  • Protecting group strategies: Temporarily block reactive positions (e.g., N-1 with Boc groups) to direct functionalization to C-3 or C-5 .
  • Temperature control: Lower temperatures (−78°C) favor kinetic control in lithiation reactions, improving regioselectivity .

Basic: What solubility and stability considerations are critical for biological assays?

Answer:

  • Solubility: Use DMSO for stock solutions (tested at ≤1% v/v to avoid cellular toxicity). For aqueous buffers, employ co-solvents like PEG-400 .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 1 week) and monitor via LC-MS for ester hydrolysis or oxidation .

Advanced: How to address discrepancies in reported biological activity across structural analogs?

Answer:

  • Meta-analysis: Compare logP, polar surface area, and H-bond donor/acceptor counts across analogs to identify physicochemical outliers .
  • Kinetic solubility assays: Use shake-flask methods to rule out solubility-driven false negatives .
  • Target engagement studies: Confirm binding via SPR or thermal shift assays, as activity discrepancies may arise from off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.